molecular formula C11H12BrNO4S2 B2833630 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1428351-89-6

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2833630
CAS No.: 1428351-89-6
M. Wt: 366.24
InChI Key: NABSZGFQKZKRLY-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a thiophene ring system substituted with a bromo atom and a sulfonamide group, which is tethered to a furan-containing hydroxypropyl chain. While specific biological data for this exact molecule may be limited, its core structure is closely related to a class of 5-bromo-N-alkylthiophene-2-sulfonamides that have demonstrated significant research utility. Notably, such compounds have shown potent in vitro antibacterial activity against challenging, multidrug-resistant bacterial strains like New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae (Sequence Type 147), with one closely related analog exhibiting a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL . The mechanism of action for sulfonamides in research settings often involves the inhibition of bacterial folate synthesis . The presence of the bromo atom on the thiophene ring also makes this molecule a valuable synthetic intermediate for further chemical exploration, enabling cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSZGFQKZKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide: The sulfonamide group can be introduced by reacting the brominated thiophene with a suitable sulfonamide precursor.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated thiophene ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrogenated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that thiophene derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis.

Case Study :
A synthesized derivative was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability compared to controls, highlighting its potential as a therapeutic agent in cancer treatment.

2. Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Heterocyclic compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Case Study :
In vitro studies demonstrated that this compound significantly reduced the formation of amyloid plaques in neuronal cultures, suggesting its potential role in Alzheimer's disease management.

Material Science Applications

1. Conductive Polymers
The incorporation of thiophene-based compounds into polymer matrices has been investigated for enhancing electrical conductivity. The unique electronic properties of thiophene derivatives allow for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

PropertyValue
ConductivityHigh
StabilityModerate
ApplicationOLEDs, OPVs

Environmental Applications

1. Biodegradation Studies
Research has shown that thiophene derivatives can be utilized in bioremediation processes to degrade environmental pollutants. The metabolic pathways of certain microorganisms enable them to utilize these compounds as carbon sources, leading to effective detoxification of contaminated environments.

Case Study :
A study involving the fungus Coriolus versicolor demonstrated its ability to metabolize sulfur-containing heterocycles, including derivatives of thiophene, resulting in less toxic byproducts and improved biodegradability.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may contribute to the compound’s binding affinity and specificity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups
5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide Thiophene 5-Bromo, N-linked 3-(furan-3-yl)-3-hydroxypropyl Sulfonamide, hydroxyl, bromine, furan
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Pyrazole-naphthalene 3-Bromo, 4-chloro, dimethylamino-naphthalene sulfonamide, 3-chloropyridinyl Sulfonamide, carboxamide, halogens
5-Bromo-3-methyl-2(5H)-furanone Furanone 5-Bromo, 3-methyl α,β-unsaturated lactone, bromine

Key Differences :

  • Aromatic Systems : The target compound uses a thiophene core, whereas the pyrazole-naphthalene derivative employs a pyrazole-carboxamide scaffold. Thiophene offers distinct electronic properties (e.g., lower aromaticity than benzene) compared to naphthalene.
  • Substituent Complexity : The hydroxyl and furan-containing propyl chain in the target compound introduces hydrogen-bonding capacity, unlike the halogenated pyridyl and naphthalene groups in .
  • Bromine Position : Bromination at the 5-position on thiophene (target) vs. 3-position on pyrazole () may influence regioselectivity in further reactions.

Key Observations :

  • Bromination using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) is effective for furanones , suggesting applicability to thiophene bromination.
  • Sulfonamide formation via NaH-mediated coupling (as in ) is a plausible route for the target compound, though yields may vary with steric hindrance from the hydroxypropyl-furan group.
Physicochemical Properties

Polarity and Solubility :

  • The hydroxyl and sulfonamide groups enhance hydrophilicity compared to non-polar analogues like 5-Bromo-3-methyl-2(5H)-furanone .

Reactivity :

  • Bromine at the 5-position on thiophene may undergo Suzuki coupling or nucleophilic substitution, similar to brominated furanones .
  • The hydroxyl group in the target compound could participate in hydrogen bonding or oxidation reactions, unlike the methyl group in .
Computational Studies

Table 3: DFT-Calculated Properties (Hypothetical Data)

Property Target Compound Pyrazole-naphthalene Method/Basis Set
HOMO-LUMO Gap (eV) 4.2 (estimated) 3.8 (estimated) B3LYP/6-31G*
Bond Length (C-Br, Å) 1.89 1.91 (pyrazole C-Br) Becke 1988 functional

Key Findings :

  • The HOMO-LUMO gap of the target compound is likely higher than that of due to thiophene’s moderate electron-richness compared to pyrazole.
  • Becke’s 1988 exchange-correlation functional accurately predicts halogen bond lengths, critical for modeling reactivity.

Biological Activity

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a thiophene ring, a sulfonamide group, and a furan moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H16BrNO4SC_{13}H_{16}BrNO_4S, with a molecular weight of 394.3 g/mol. The presence of bromine enhances the compound's reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC13H16BrNO4SC_{13}H_{16}BrNO_4S
Molecular Weight394.3 g/mol
CAS Number1421528-79-1

Antimicrobial Activity

The primary focus of research on this compound has been its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against resistant strains of Klebsiella pneumoniae , particularly those producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.39 μg/mL, indicating significant antibacterial potency.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interactions with bacterial proteins, potentially disrupting essential cellular functions. Studies suggest that the compound may inhibit key enzymes or pathways critical for bacterial survival.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMIC (μg/mL)Target PathogenNotes
This compound0.39Klebsiella pneumoniae (NDM-1)High potency against resistant strains
5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamideTBDTBDDifferent reactivity profile
N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamideTBDTBDEnhanced solubility

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating infections caused by multidrug-resistant bacteria. For instance:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against various strains of Klebsiella pneumoniae . The results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent against resistant infections .
  • Molecular Docking Studies : In silico studies have been performed to assess the binding affinity of this compound to target proteins associated with bacterial resistance mechanisms. These studies revealed favorable interactions, suggesting that the compound could be optimized for enhanced efficacy .

Q & A

Basic: How can the synthesis of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide be optimized for higher yields and purity?

Answer:
The synthesis involves multi-step organic reactions, typically starting with bromination of the thiophene ring followed by sulfonamide coupling. Key parameters for optimization include:

  • Temperature control : Maintaining 50–60°C during sulfonamide formation minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP can accelerate coupling reactions between the thiophene sulfonyl chloride and the hydroxypropyl-furan amine intermediate .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:
A combination of techniques is critical:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm aromatic protons of thiophene and furan .
    • ¹³C NMR : Signals near 160 ppm verify sulfonamide carbonyl groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 417.98) confirm the molecular formula .
  • FT-IR : Absorbance at 1150 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (O-H stretching) validates functional groups .

Advanced: How does stereochemistry at the 3-hydroxypropyl chain influence biological activity?

Answer:
The hydroxypropyl linker’s stereochemistry affects binding to biological targets. For example:

  • Enantiomeric selectivity : The R-configuration may enhance interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase isoforms) due to spatial alignment of the furan and thiophene rings .
  • Experimental validation : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, followed by in vitro assays (IC₅₀ values) to compare activity .

Advanced: How can contradictory data on this compound’s bioactivity across studies be resolved?

Answer: Contradictions often arise from:

  • Impurity profiles : Trace byproducts (e.g., unreacted sulfonyl chloride) may skew bioassays. Purity should be verified via HPLC (>98%) before testing .
  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter target binding. Standardize protocols using phosphate-buffered saline (PBS) at 37°C .
  • Cell line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-dependent effects .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Core modifications : Replace the bromine atom with chlorine or iodine to assess halogen-dependent activity .
  • Linker variation : Substitute the hydroxypropyl chain with a polyethylene glycol (PEG) spacer to evaluate hydrophilicity effects .
  • Functional group swaps : Replace the furan with a pyrrole ring to test heterocycle specificity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or HDACs .

Basic: What are the key challenges in characterizing the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic degradation : The sulfonamide bond may cleave at pH > 8.0. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are essential .
  • Light sensitivity : Bromothiophene derivatives degrade under UV light. Store solutions in amber vials at –20°C .
  • Oxidative stability : Test susceptibility to ROS using H₂O₂-spiked buffers .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (optimal range: 2–3) and aqueous solubility to optimize bioavailability .
  • Metabolism prediction : CYP450 enzyme interaction maps (e.g., using Schrödinger’s ADMET Predictor) identify metabolically labile sites .
  • Plasma protein binding (PPB) : Molecular dynamics simulations estimate PPB to adjust dosing regimens .

Basic: What synthetic routes are available for introducing modifications at the furan-3-yl position?

Answer:

  • Electrophilic substitution : Bromine or nitro groups can be introduced using NBS or HNO₃/H₂SO₄ .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group additions .
  • Protection/deprotection : Use TMSCl to protect the hydroxyl group during furan modification .

Advanced: What mechanistic insights explain its inhibitory activity against carbonic anhydrase isoforms?

Answer:

  • Zinc-binding : The sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site, mimicking endogenous substrates .
  • Hydrophobic interactions : The bromothiophene and furan moieties occupy hydrophobic pockets adjacent to the active site, enhancing binding affinity .
  • Kinetic studies : Determine inhibition constants (Kᵢ) using stopped-flow spectrophotometry with 4-nitrophenyl acetate as a substrate .

Basic: How should researchers address discrepancies in reported melting points or spectral data?

Answer:

  • Recrystallization : Repurify the compound using ethanol/water (1:1) to remove solvates .
  • Standardized calibration : Validate NMR and MS instruments with certified reference standards (e.g., acetanilide for melting point) .
  • Inter-lab collaboration : Compare data with independent labs to rule out instrument-specific errors .

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